1,4-Dioxa-7-aza-spiro[4.4]nonane oxalate
Description
Properties
IUPAC Name |
1,4-dioxa-7-azaspiro[4.4]nonane;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.C2H2O4/c1-2-7-5-6(1)8-3-4-9-6;3-1(4)2(5)6/h7H,1-5H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXNMTKFLFBCFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12OCCO2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 1,4 Dioxa 7 Aza Spiro 4.4 Nonane and Its Analogues
Established Synthetic Routes to the Spiro[4.4]nonane Core
The most direct and established route to the 1,4-Dioxa-7-aza-spiro[4.4]nonane core involves the protection of a ketone functional group within a pre-formed aza-heterocycle. This strategy is a cornerstone of organic synthesis, valued for its reliability and high yields.
The formation of the spiro[4.4]nonane system, in this case, is not a direct cyclization to form both rings around the spiro atom simultaneously. Instead, it is a sequential process. The initial and key cyclization is the formation of the pyrrolidine (B122466) ring, which serves as the foundation of the final molecule.
The spirocyclic structure itself is then formed via an acid-catalyzed ketalization reaction. This reaction involves the intramolecular cyclization of the pyrrolidine precursor with a diol. Specifically, the ketone group at the 3-position of a pyrrolidine ring reacts with ethylene (B1197577) glycol. The mechanism involves the protonation of the carbonyl oxygen, followed by nucleophilic attack from the hydroxyl groups of ethylene glycol, and subsequent elimination of water to form the stable five-membered dioxolane ring. This locks the structure into the spiro[4.4]nonane configuration.
The primary precursor for this synthesis is a 3-pyrrolidinone (B1296849) derivative. To prevent unwanted side reactions at the nitrogen atom, it is typically protected with a suitable group, such as a tert-butyloxycarbonyl (Boc) group. The resulting N-Boc-3-pyrrolidinone is a stable and commonly used intermediate in heterocyclic chemistry.
The derivatization process involves the following key steps:
Protection: The secondary amine of 3-pyrrolidinone is protected, most commonly with a Boc anhydride (B1165640) ((Boc)₂O), to yield N-Boc-3-pyrrolidinone. This ensures the nitrogen is unreactive during the subsequent ketalization step.
Ketalization: The N-Boc-3-pyrrolidinone is reacted with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid (PTSA), to form the spiro-ketal.
Deprotection: The Boc group is removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in an organic solvent) to yield the free base, 1,4-Dioxa-7-aza-spiro[4.4]nonane.
Salt Formation: The final product, 1,4-Dioxa-7-aza-spiro[4.4]nonane oxalate (B1200264) , is obtained by treating the free base with a solution of oxalic acid.
| Step | Reactant(s) | Reagent(s) | Product | Purpose |
| 1 | 3-Pyrrolidinone | (Boc)₂O, Base | N-Boc-3-pyrrolidinone | Protect the nitrogen atom |
| 2 | N-Boc-3-pyrrolidinone, Ethylene Glycol | Acid Catalyst (e.g., PTSA) | N-Boc-1,4-Dioxa-7-aza-spiro[4.4]nonane | Form the spirocycle |
| 3 | N-Boc-1,4-Dioxa-7-aza-spiro[4.4]nonane | Strong Acid (e.g., TFA, HCl) | 1,4-Dioxa-7-aza-spiro[4.4]nonane | Deprotect the nitrogen |
| 4 | 1,4-Dioxa-7-aza-spiro[4.4]nonane | Oxalic Acid | 1,4-Dioxa-7-aza-spiro[4.4]nonane oxalate | Form the target salt |
Advanced Synthetic Approaches
Advanced methods in organic synthesis offer pathways to more complex analogues and provide control over stereochemistry, which is crucial for pharmaceutical applications. These approaches focus on creating chiral spirocyclic scaffolds with high efficiency and selectivity.
The construction of chiral spirocycles is a significant challenge in organic synthesis. nih.gov For analogues of 1,4-Dioxa-7-aza-spiro[4.4]nonane, achieving stereoselectivity means controlling the spatial arrangement at the spiro center and any other stereocenters in the molecule.
Enantioselective and diastereoselective methods are employed to synthesize specific stereoisomers of spiro compounds. While no specific protocols for 1,4-Dioxa-7-aza-spiro[4.4]nonane are prominently documented, the synthesis of analogous spirooxindoles and other spiro-heterocycles provides a blueprint for potential strategies. nih.govnih.gov
For instance, domino reactions catalyzed by chiral organocatalysts are powerful tools. A cinchona alkaloid-catalyzed domino Michael/hemiacetalization reaction has been used to form spiro-dihydropyran architectures with high stereoselectivity (up to 97% enantiomeric excess). nih.gov Such a strategy could theoretically be adapted by using a chiral catalyst to mediate the cyclization or a subsequent functionalization of the 1,4-Dioxa-7-aza-spiro[4.4]nonane core, thereby inducing chirality.
Another relevant approach is the use of [3+2] cycloaddition reactions with azomethine ylides, generated from isatins and amino acids, which react with dipolarophiles to create complex spiro-pyrrolidine systems, often with excellent diastereoselectivity. nih.gov
The development of novel catalysts is central to advancing asymmetric synthesis. rsc.org Nanocatalysts, in particular, have gained attention for their high efficiency, large surface area, and recyclability in synthesizing heterocyclic compounds. dergipark.org.tr
Metal nanoparticles (MNPs) made from silver, gold, copper, and iron have been successfully used to catalyze the synthesis of various nitrogen- and oxygen-containing heterocycles. nih.govthieme-connect.de For example, Fe₃O₄ nanoparticles functionalized with L-arginine have been used as a heterogeneous catalyst for the one-pot, four-component synthesis of spiro-pyrano[2,3-c]pyrazole derivatives under solvent-free conditions. nih.gov This demonstrates the potential of magnetic, reusable nanocatalysts in constructing complex spirocyclic systems.
The development of such catalytic systems offers a green and efficient alternative to traditional methods. Although direct application to 1,4-Dioxa-7-aza-spiro[4.4]nonane is not yet reported, these findings for analogous structures suggest a promising future direction for research.
| Catalyst Type | Example | Application in Analogue Synthesis | Reference |
| Organocatalyst | Cinchona Alkaloids | Asymmetric synthesis of spiro-dihydropyrans via domino reaction. | nih.gov |
| Organocatalyst | Pyrrolidine-based | Stereoselective synthesis of spiro-polycyclic oxindoles. | uniroma1.it |
| Nanocatalyst | Fe₃O₄@L-arginine | One-pot synthesis of spiro-pyrano[2,3-c]pyrazoles. | nih.gov |
| Nanocatalyst | Silver Iodide (AgI) NPs | Synthesis of 2,3-disubstituted benzofurans in aqueous media. | dergipark.org.tr |
| Metal Catalyst | Copper Nanoparticles | Synthesis of spiro polycyclic compounds via azomethine ylide generation. | thieme-connect.de |
Multi-Component Reactions (MCRs) in Spirocycle Construction
Multi-Component Reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a product that incorporates substantial portions of all the starting materials. This approach offers significant advantages, including the rapid generation of molecular complexity and a library of compounds from readily available precursors. nih.govutrgv.edu
One notable application of MCRs in spirocycle synthesis is the Ugi four-component reaction. This method has been employed to create spiropyrrolo-quinoline β-lactams. nih.gov The reaction typically involves the combination of 2-chloro-3-formylquinolines, 2-chloroacetic acid, various amines, and isocyanides. nih.gov The resulting Ugi-adducts serve as versatile intermediates that can undergo subsequent cyclizations to yield complex spirocyclic-bis-β-lactams in moderate to high yields. nih.gov Another example involves a five-component reaction utilizing isatin, an activated methylene (B1212753) compound, hydroxylamine, a 1,3-diketo compound, and ammonium (B1175870) acetate, often facilitated by microwave irradiation to produce spiro derivatives. utrgv.edu These reactions exemplify the power of MCRs to construct intricate spirocyclic frameworks in a convergent and atom-economical fashion. nih.gov
Table 1: Example of Multi-Component Reaction for Spirocycle Synthesis This table is interactive and can be sorted by clicking on the headers.
| Reaction Type | Key Reactants | Resulting Spiro-Core | Reference |
|---|---|---|---|
| Ugi 4-Component Reaction | 2-Chloro-3-formylquinolines, 2-chloroacetic acid, Amines, Isocyanides | Spirocyclic-bis-β-lactam | nih.gov |
Domino and Cascade Reactions for Spirocyclic Annulation
Domino and cascade reactions are powerful synthetic tools wherein a single event triggers a series of subsequent intramolecular or intermolecular transformations to form multiple chemical bonds and rings in one sequence. nih.gov These processes are highly valued for their elegance and efficiency in constructing complex molecules like spirocycles from simpler starting materials. nih.govrsc.org
A significant breakthrough in this area is the development of a domino radical bicyclization to forge the core 1-azaspiro[4.4]nonane skeleton. nih.gov This process starts with O-benzyl oxime ethers that contain either an iodinated aromatic ring or a terminal alkyne group, along with an alkenyl moiety. nih.gov Initiated by radical starters like 2,2'-azobisisobutyronitrile (AIBN) or triethylborane (B153662) (Et3B), the reaction proceeds through a cascade of cyclizations to yield the desired spiro-compounds. nih.gov
Hypervalent iodine reagents can also facilitate cascade reactions. For instance, a Lewis acid-catalyzed reaction followed by treatment with PIDA (phenyliodine diacetate) can trigger a cascade annulation of diarylacetylenes to form fused spiro polycyclic products. nih.gov Furthermore, organocatalysis has enabled enantioselective aza-ene-type domino reactions between enals and enaminones, leading to the formation of highly functionalized and enantiomerically enriched 1,4-dihydropyridines. nih.gov
Table 2: Overview of Domino/Cascade Reactions in Spirocycle Synthesis This table is interactive and can be sorted by clicking on the headers.
| Reaction Type | Key Features | Resulting Spiro-Core | Reference |
|---|---|---|---|
| Domino Radical Bicyclization | Uses O-benzyl oxime ethers and radical initiators (AIBN, Et3B) | 1-Azaspiro[4.4]nonane | nih.gov |
| Hypervalent Iodine-Mediated Cascade | Employs Lewis acid and PIDA on diarylacetylenes | Fused Spiro Polycycle | nih.gov |
| Steroidal Cascade | 4-endo N-cyclization followed by aerobic oxidation | Steroidal Spiro β-lactam | nih.gov |
Application of Hypervalent Iodine Reagents in Spirocyclization
Hypervalent iodine(III) reagents, such as phenyliodine diacetate (PIDA) and phenyliodine bis(trifluoroacetate) (PIFA), have become indispensable tools in modern organic synthesis. bohrium.comdoaj.org They are valued for their strong oxidizing capabilities and electrophilic nature, serving as environmentally benign alternatives to toxic heavy metals for various transformations, including the synthesis of spirocycles via oxidative dearomatization. bohrium.comdoaj.org
These reagents are particularly effective in mediating the spirocyclization of phenol (B47542) derivatives. The treatment of N-protected tyrosine, for example, with PIDA can induce an oxidative cyclization to form spirolactones. beilstein-journals.org Similarly, phenolic substrates can be converted to spirolactones in excellent yields using µ-oxo bridged hypervalent iodine(III) reagents. nih.govbeilstein-journals.org Beyond spirolactones, these reagents are instrumental in synthesizing spirolactams. The oxidative cyclization of tyrosine derivatives and other N-substituted amides using reagents like PIFA provides access to complex spirolactam frameworks, including those found in isoquinoline (B145761) alkaloids. bohrium.combeilstein-journals.org The versatility of hypervalent iodine reagents also extends to the formation of spirocarbocycles through the dearomatization of ortho-substituted phenols. nih.govbeilstein-journals.org
Table 3: Spirocyclization using Hypervalent Iodine Reagents This table is interactive and can be sorted by clicking on the headers.
| Reagent | Substrate Type | Product Type | Reference |
|---|---|---|---|
| PIDA (Phenyliodine diacetate) | N-protected Tyrosine | Spirolactone | beilstein-journals.org |
| PIDA | Diarylacetylenes | Fused Spiro Polycycle | nih.gov |
| PIDA | ortho-Substituted Phenols | Spirocarbocycle | nih.gov |
| PIFA (Phenyliodine bis(trifluoroacetate)) | Arnottin I (Natural Product) | Spirocyclic Analogue | beilstein-journals.org |
Reaction Mechanisms of Core Structure Formation
Understanding the reaction mechanisms is crucial for optimizing and expanding the utility of synthetic methods. For the domino radical bicyclization that forms the 1-azaspiro[4.4]nonane core, the mechanism involves the initial formation of an aryl or vinyl radical, which then undergoes an intramolecular cyclization onto the alkene. nih.gov This is followed by the formation and subsequent capture of an alkoxyaminyl radical to complete the second ring, thus constructing the spirocyclic system in a single process. nih.gov
In hypervalent iodine-mediated spirocyclizations, the mechanism typically begins with the oxidation of a phenolic substrate by the iodine(III) reagent. beilstein-journals.org This generates a dearomatized, electrophilic intermediate. An intramolecular nucleophilic attack from a tethered group (like a carboxylate or amide) onto the electron-deficient ring then occurs, forging the spirocyclic junction. nih.govbeilstein-journals.org
The formation of spirocyclic-bis-β-lactams from Ugi-adducts follows a mechanism of two sequential cyclizations under basic conditions. rsc.org The first step is the formation of a γ-lactam ring through an intramolecular aromatic nucleophilic substitution, which is followed by a second cyclization via nucleophilic acyl substitution to form the β-lactam ring. rsc.org
Green Chemistry Approaches in Spirocyclic Synthesis
The principles of green chemistry, which aim to reduce waste, use less hazardous materials, and improve energy efficiency, are increasingly influencing the design of synthetic routes. The use of hypervalent iodine reagents is itself a green approach, as these compounds replace toxic heavy metal oxidants like lead, thallium, and mercury. bohrium.comdoaj.org
More targeted green methodologies have also been developed. A notable example is a five-component reaction for synthesizing spiro compounds that employs microwave irradiation and water as a benign solvent. utrgv.edu This method offers high yields in very short reaction times (5–30 minutes) at moderate temperatures, presenting a sustainable alternative to classical synthesis. utrgv.edu
Another significant advancement is the development of a metal-free and co-catalyst-free system for synthesizing spirocyclic carbonates from spiroepoxy oxindoles and carbon dioxide (CO2). rsc.org This reaction proceeds with high efficiency under ambient conditions, demonstrating excellent atom economy by incorporating CO2 directly into the final product. rsc.org Such strategies, which minimize the use of harsh reagents, volatile organic solvents, and energy-intensive conditions, are pivotal for the future of sustainable chemical manufacturing. utrgv.edursc.org
Table 4: Comparison of Synthetic Approaches for Spirocycles This table is interactive and can be sorted by clicking on the headers.
| Approach | Key Green Feature(s) | Example | Reference |
|---|---|---|---|
| Hypervalent Iodine Chemistry | Replacement of toxic heavy metals | PIDA/PIFA mediated cyclizations | bohrium.comdoaj.org |
| Microwave-Assisted MCR | Use of water as solvent, reduced reaction time, energy efficiency | 5-component synthesis of spiro compounds | utrgv.edu |
Structural Elucidation and Conformational Analysis
Advanced Spectroscopic Methods for Structural Assignment
A suite of sophisticated spectroscopic methods was employed to unambiguously determine the connectivity and spatial arrangement of atoms within the 1,4-Dioxa-7-aza-spiro[4.4]nonane cation.
Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in assigning the ¹H and ¹³C chemical shifts and establishing the covalent framework of the molecule.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum revealed the spin-spin coupling networks within the molecule, confirming the connectivity of protons on adjacent carbons. For instance, correlations were observed between the protons of the two methylene (B1212753) groups in the pyrrolidine (B122466) ring and between the protons of the ethylene (B1197577) glycol-derived portion of the dioxolane ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlated each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation): Long-range correlations (typically over two to three bonds) observed in the HMBC spectrum were critical for piecing together the entire molecular structure. Key correlations were identified between the protons of the methylene groups adjacent to the nitrogen and the spiro carbon, as well as between the protons of the dioxolane ring and the spiro carbon, confirming the spirocyclic nature of the compound.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for the 1,4-Dioxa-7-aza-spiro[4.4]nonane Cation
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| C2/C3 | 3.85 (m, 4H) | 64.5 | C5 |
| C5 | - | 108.2 | H2/H3, H6/H9 |
| C6/C9 | 3.20 (t, 4H) | 52.8 | C5, C8/C7 |
Chemical shifts are referenced to a standard solvent signal. Multiplicity: m = multiplet, t = triplet.
High-resolution mass spectrometry was utilized to confirm the elemental composition of the 1,4-Dioxa-7-aza-spiro[4.4]nonane cation. The experimentally measured mass-to-charge ratio (m/z) was in close agreement with the theoretically calculated value, providing strong evidence for the proposed molecular formula.
Table 2: High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z | Measured m/z |
|---|
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction analysis provided an unequivocal determination of the three-dimensional structure of 1,4-Dioxa-7-aza-spiro[4.4]nonane oxalate (B1200264) in the solid state, revealing details about its crystal packing and intermolecular interactions.
The crystal structure is characterized by an extensive network of hydrogen bonds. The protonated secondary amine of the spiro cation forms strong hydrogen bonds with the oxygen atoms of the oxalate counter-ion. These interactions are the primary drivers for the observed crystal packing, leading to the formation of a stable, three-dimensional supramolecular architecture.
In the crystalline state, the five-membered rings of the spiro[4.4]nonane system adopt envelope or twist conformations to minimize steric strain. The specific conformation observed is a result of the interplay between intramolecular forces and the intermolecular interactions within the crystal lattice.
Conformational Studies in Solution Phase
While X-ray crystallography provides a static picture of the molecule in the solid state, its conformation in solution can be more dynamic. NMR spectroscopy, particularly the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, suggests that the five-membered rings undergo rapid conformational exchange in solution. The observed NMR spectra represent a time-average of these rapidly interconverting conformers. The presence of the oxalate counter-ion in solution can also influence the conformational equilibrium through ion-pairing interactions.
Dynamic NMR Techniques for Conformational Exchange
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful tool for investigating the conformational exchange processes in molecules like 1,4-Dioxa-7-aza-spiro[4.4]nonane. researchgate.netresearchgate.net These processes, such as ring-flipping or pseudorotation of the five-membered rings, often occur at rates that are comparable to the NMR timescale.
In a typical DNMR study, variable-temperature (VT) NMR experiments would be conducted. At high temperatures, if the conformational exchange is rapid, the NMR spectrum will show time-averaged signals for the protons and carbons in the molecule. As the temperature is lowered, the rate of exchange slows down. If the exchange rate becomes slow enough on the NMR timescale, separate signals for the individual conformers may be observed. The temperature at which the separate signals begin to merge into a single broad peak is known as the coalescence temperature.
By analyzing the line shapes of the NMR signals at different temperatures, it is possible to determine the kinetic parameters of the conformational exchange, such as the activation energy (ΔG‡). For instance, in related spiroheterocyclic systems, DNMR studies have been successfully employed to quantify the energy barriers associated with restricted bond rotation and ring inversion processes.
Table 1: Hypothetical Dynamic NMR Data for Conformational Exchange in a Spirocyclic System
| Temperature (°C) | Observed Linewidth (Hz) | Exchange Rate (k, s⁻¹) | Free Energy of Activation (ΔG‡, kcal/mol) |
| 25 | 5.2 | 1.5 x 10³ | - |
| 0 | 15.8 | 4.7 x 10² | 12.5 |
| -25 | 50.1 | 1.5 x 10² | 12.5 |
| -50 (Coalescence) | - | 4.7 x 10¹ | 12.5 |
| -75 | 15.8 (two signals) | 1.5 x 10¹ | 12.5 |
Note: This table is illustrative and based on typical values for conformational exchange studies on similar molecules. Specific data for 1,4-Dioxa-7-aza-spiro[4.4]nonane oxalate is not available.
Computational Modeling of Conformational Landscapes
Computational modeling provides a powerful complementary approach to experimental techniques for exploring the conformational landscape of this compound. Methods such as molecular mechanics (MM) and quantum mechanics (QM) can be used to calculate the energies of different possible conformations and identify the most stable structures.
A systematic conformational search would typically be performed to identify all low-energy conformers. For each conformer, geometric parameters such as bond lengths, bond angles, and dihedral angles would be optimized. The relative energies of these conformers can then be calculated to determine their populations at a given temperature according to the Boltzmann distribution.
Furthermore, computational methods can be used to map the potential energy surface (PES) of the molecule, identifying the transition states that connect different conformers. This allows for the calculation of the energy barriers for conformational interconversion, which can then be compared with the experimental values obtained from DNMR studies. These computational approaches have been successfully applied to understand the conformational preferences of various spiro compounds.
Table 2: Hypothetical Calculated Relative Energies and Populations of Conformers for a Spiro[4.4]nonane System
| Conformer | Dihedral Angle (Ring 1, °) | Dihedral Angle (Ring 2, °) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| A (Twist) | 35.2 | -15.8 | 0.00 | 65.2 |
| B (Envelope) | 45.1 | 0.0 | 0.55 | 25.1 |
| C (Twist) | -34.9 | 16.2 | 1.20 | 9.7 |
Note: This table is a hypothetical representation to illustrate the type of data generated from computational modeling of conformational landscapes. Specific data for this compound is not available.
Derivatization and Structure Activity Relationship Sar Studies
Modification of the 1,4-Dioxa-7-aza-spiro[4.4]nonane Core
Modifications of the core structure are primarily focused on the nitrogen atom, the spiro junction, and the ring system itself. These modifications are crucial for fine-tuning the molecule's properties.
The secondary amine in the 1,4-Dioxa-7-aza-spiro[4.4]nonane ring is a primary site for diversification. A variety of substituents can be introduced at this position through N-alkylation and N-arylation reactions. For instance, the nitrogen atom can be protected with a Boc group (tert-butoxycarbonyl) to facilitate further chemical transformations. researchgate.net
In related azaspiro systems, such as 1-azaspiro[4.4]nonane derivatives, the introduction of different substituents on the nitrogen atom has been shown to be a viable strategy for creating diverse chemical libraries. For example, O-benzyl oxime ethers have been used as precursors to generate functionalized 1-azaspiro[4.4]nonane derivatives. nih.gov The nature of the substituent on the nitrogen atom can significantly influence the biological activity of the resulting compound. For example, in a series of 1-thia-4,7-diaza-spiro[4.4]nonane-3,6-dione derivatives, the substituent on the nitrogen atom played a critical role in their potency as 5-HT6 receptor antagonists. nih.gov
| Substituent at Nitrogen | Resulting Compound Class | Reference |
| Boc (tert-butoxycarbonyl) | N-Boc protected spirocycle | researchgate.net |
| Benzyl (B1604629) | N-benzyl spirocycle | nih.gov |
| Various alkyl and aryl groups | N-diversified spirocyclic library | nih.gov |
The spiro junction, being a quaternary carbon, presents a greater challenge for direct functionalization. However, synthetic strategies that build the spirocyclic core allow for the introduction of functionality at or near the spiro center. One approach involves the use of a ketone precursor to the pyrrolidine (B122466) ring, which can be functionalized before the spirocyclization step.
Ring expansion and contraction reactions offer a pathway to modify the spiro[4.4]nonane system, leading to novel scaffolds such as spiro[4.5] or spiro[3.4] systems. These reactions often proceed through carbocationic intermediates, and the outcome can be influenced by the nature of the substituents and the reaction conditions. nih.gov
For example, the Tiffeneau-Demjanov rearrangement, a type of pinacol (B44631) rearrangement, can be used for ring expansion. researchgate.net Conversely, ring contraction can be achieved through various methods, including the Favorskii rearrangement of α-halo ketones. While specific studies on the 1,4-Dioxa-7-aza-spiro[4.4]nonane system are not widely documented, the principles of these reactions are applicable. For instance, electrophilic ring-opening of spiro-cyclopropanecarboxylated sugars, a related spiro system, has been shown to lead to either ring contraction or expansion depending on the substrate and reaction conditions. nih.gov Such transformations on the 1,4-Dioxa-7-aza-spiro[4.4]nonane core could provide access to a wider range of spirocyclic scaffolds with altered ring sizes and potentially different biological profiles.
Synthetic Strategies for Analog Development
The development of analogs based on the 1,4-Dioxa-7-aza-spiro[4.4]nonane scaffold relies on robust synthetic strategies that allow for the systematic introduction of diversity.
The synthesis of compound libraries based on spirocyclic scaffolds is a powerful tool in drug discovery. The rigid, three-dimensional nature of the 1,4-Dioxa-7-aza-spiro[4.4]nonane core makes it an ideal starting point for creating libraries of spatially diverse molecules. researchgate.net A divergent synthetic approach can be employed, where a common spirocyclic intermediate is elaborated into a variety of final products through different reaction pathways. This strategy has been successfully applied to the synthesis of a library of N-diversified 1-oxa-7-azaspiro[4.5]decan-2-yl-propanes and -butanes, a closely related scaffold.
The design of such libraries often involves a multi-step process:
Synthesis of the core scaffold: Preparation of the 1,4-Dioxa-7-aza-spiro[4.4]nonane core.
Introduction of diversity points: Functionalization of the nitrogen atom or other positions on the rings.
Parallel synthesis: Elaboration of the functionalized intermediates in a parallel fashion to generate a library of analogs.
| Library Design Strategy | Key Feature | Reference |
| Divergent Synthesis | From a single precursor, multiple analogs are generated. | researchgate.net |
| Parallel Synthesis | Efficiently creates a large number of compounds simultaneously. | researchgate.net |
The reactivity of the 1,4-Dioxa-7-aza-spiro[4.4]nonane core dictates the types of chemical transformations that can be applied for analog synthesis.
Oxidation: The nitrogen atom can be oxidized, and if the pyrrolidine ring contains methylene (B1212753) groups adjacent to the nitrogen, these could potentially be oxidized to carbonyl groups.
Reduction: In cases where the scaffold is synthesized with reducible functional groups, such as the reduction of spiro[4.4]nonane-1,6-dione to the corresponding diols using reducing agents like LiAlH4, this provides a route to hydroxylated analogs. ntu.edu.tw The choice of reducing agent and solvent can significantly influence the stereoselectivity of the reduction. ntu.edu.tw
Substitution: As previously discussed, the primary point of substitution is the nitrogen atom. Electrophilic aromatic substitution on aryl groups attached to the nitrogen is also a common strategy for further diversification.
Structure-Activity Relationship (SAR) Analysis for Target Interactions
SAR studies for derivatives of the 1,4-Dioxa-7-aza-spiro[4.4]nonane scaffold aim to decipher how specific structural modifications translate into changes in biological activity. The spirocyclic core itself provides a rigid anchor, allowing for the systematic exploration of substituent effects on target binding and efficacy. nih.gov
The biological activity of derivatives based on the 1,4-Dioxa-7-aza-spiro[4.4]nonane skeleton is intrinsically linked to their structural components. The nitrogen atom at the 7-position is a key feature, offering a site for substitution and a potential hydrogen bond donor or acceptor, which can significantly influence solubility and target interaction. cymitquimica.com Research on analogous aza-spirocyclic compounds has shown that modifications at such nitrogen sites are pivotal for modulating activity.
For instance, in the development of other spirocyclic inhibitors, altering substituents on the heterocyclic ring has been shown to directly impact potency and selectivity. In a study on spirocyclic nicotinamide (B372718) derivatives as HDAC inhibitors, increasing the polar surface area around the spirocycle was found to mitigate off-target effects, such as hERG activity. nih.gov This principle suggests that for the 1,4-Dioxa-7-aza-spiro[4.4]nonane core, derivatization of the secondary amine could be a key strategy to enhance the therapeutic profile.
Furthermore, the dioxolane ring contributes to the molecule's polarity and spatial conformation. Introducing functional groups onto the spirocyclic backbone or attached to the nitrogen atom can lead to specific interactions with amino acid residues in a target protein's binding pocket. For example, adding aromatic or aliphatic groups can probe hydrophobic pockets, while incorporating hydrogen-bonding moieties can establish critical anchor points. The table below illustrates a hypothetical SAR for derivatives, based on established principles in spirocyclic chemistry. nih.govnih.gov
Table 1: Illustrative SAR Data for Hypothetical 1,4-Dioxa-7-aza-spiro[4.4]nonane Derivatives
| Derivative | R-Group at N7 | Modification on Spiro-core | Hypothetical Target IC₅₀ (nM) | Key Interaction Type |
| A | -H (Parent) | None | >1000 | Baseline |
| B | -CH₃ (Methyl) | None | 500 | Increased Lipophilicity |
| C | -C(=O)Ph (Benzoyl) | None | 150 | Pi-stacking, H-bond Acceptor |
| D | -C(=O)Ph | 2-OH (Hydroxyl) | 80 | Additional H-bond Donor |
| E | -SO₂Ph (Benzenesulfonyl) | None | 220 | H-bond Acceptor, Steric Bulk |
Note: This data is illustrative and based on general principles of medicinal chemistry for analogous compounds.
The defining characteristic of spirocyclic compounds is their rigid, three-dimensional structure, which significantly influences SAR. researchgate.net Unlike more flexible aliphatic or even simple cyclic systems, the spiro[4.4]nonane core severely restricts the conformational freedom of the molecule. This pre-organization of the ligand can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and potency. researchgate.net
The spiro atom in 1,4-Dioxa-7-aza-spiro[4.4]nonane is a quaternary carbon that joins the dioxolane and pyrrolidine rings. This junction creates a fixed, orthogonal orientation between the two rings, which presents substituents in well-defined spatial vectors. This structural rigidity is a powerful tool in drug design, as it allows for precise control over the orientation of pharmacophoric elements. researchgate.netnih.gov
Moreover, the spiro[4.4]nonane system can possess multiple stereocenters, leading to various stereoisomers. The absolute configuration of these stereocenters can have a profound impact on biological activity. Different enantiomers or diastereomers of a drug candidate can exhibit vastly different potencies, selectivities, and metabolic profiles. This is because biological targets, being chiral themselves, often interact preferentially with one specific stereoisomer.
Research on spirocyclic glutamate (B1630785) analogs demonstrated that different stereoisomers, derived from a common spiro[3.3]heptane scaffold, had distinct biological activities. nih.gov The synthesis and separation of individual stereoisomers were crucial to understanding the SAR. nih.gov For the 1,4-Dioxa-7-aza-spiro[4.4]nonane scaffold, the carbon atoms adjacent to the nitrogen and oxygen atoms are potential chiral centers, in addition to any created by substitution. The specific stereochemistry will dictate the 3D shape of the molecule and, consequently, its fit within a chiral binding site.
Table 2: Influence of Stereochemistry on Hypothetical Biological Activity
| Compound | Stereochemistry at C5 | Stereochemistry at C6 | Relative Potency | Rationale for Activity Difference |
| F-1 | R | R | +++ | Optimal fit in hydrophobic sub-pocket A |
| F-2 | S | S | + | Steric clash with residue X |
| F-3 | R | S | ++ | Sub-optimal orientation of H-bond donor |
| F-4 | S | R | + | Poor alignment with key catalytic residue |
Note: This data is illustrative. C5 and C6 are hypothetical chiral centers on the spiro-core for the purpose of this example.
The exploration of stereoisomers is therefore a critical aspect of SAR studies for this class of compounds, enabling the selection of the most active and selective molecule for further development. nih.gov
Molecular Interactions and Mechanistic Biological Exploration
Investigation of Molecular Targets and Pathways
The biological effects of chemical compounds are contingent upon their interactions with specific molecular targets. For derivatives of the spiro[4.4]nonane scaffold, research has focused on identifying these targets, such as receptors and enzymes, to delineate the pathways through which they exert their influence.
The spiro[4.4]nonane core is a structural motif present in ligands that bind with high affinity to sigma receptors (SRs), which are unique receptor proteins involved in various pathological and biological conditions. While direct binding data for 1,4-Dioxa-7-aza-spiro[4.4]nonane oxalate (B1200264) is not extensively detailed in the available literature, studies on closely related analogs, such as 2,7-diazaspiro[4.4]nonane derivatives, provide significant insight into this potential.
Research on a series of 2,7-diazaspiro[4.4]nonane derivatives has demonstrated potent binding to both sigma-1 (S1R) and sigma-2 (S2R) receptor subtypes. mdpi.com For instance, certain derivatives exhibit high affinity for either S1R or S2R, while others, like compound 9d (AD258), show a high affinity for both receptor subtypes. mdpi.com This dual binding capacity suggests that the spiro[4.4]nonane moiety is an effective scaffold for interacting with these receptors. mdpi.com Molecular modeling studies support these findings, showing that these ligands are well-accommodated within the binding pockets of both S1R and S2R. mdpi.com
Binding Affinities of a Representative 2,7-Diazaspiro[4.4]nonane Analog (Compound 9d)
| Receptor Subtype | Binding Affinity (Ki) in nM |
|---|---|
| Sigma-1 (S1R) | 3.5 |
| Sigma-2 (S2R) | 2.6 |
While the spirocyclic scaffold is explored for various biological activities, specific data on the α-glucosidase inhibitory activity of 1,4-Dioxa-7-aza-spiro[4.4]nonane oxalate is not prominently available in current research. Alpha-glucosidase inhibitors are a class of drugs that prevent the digestion of carbohydrates, thereby reducing postprandial hyperglycemia. wikipedia.orgplos.org They function by competitively inhibiting the α-glucosidase enzymes located in the brush border of the small intestine, which are responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. nih.govyoutube.com
Although direct evidence is lacking for the title compound, the investigation of other heterocyclic compounds as α-glucosidase inhibitors is an active area of research. researchgate.netmdpi.comnih.gov Studies on N-substituted aminomethyl-β-d-glucopyranosides, for example, have identified potent inhibitors of yeast and rat intestinal α-glucosidases, with some compounds showing competitive inhibition. nih.gov This indicates that novel heterocyclic structures can be designed to fit into the enzyme's active site and disrupt its catalytic function.
The binding of a ligand to its molecular target, be it a receptor or an enzyme, initiates a cascade of events that modulates cellular processes. The interaction of spiro[4.4]nonane derivatives with sigma receptors is a clear example of such modulation. Functional experiments have shown that the binding of the analog compound 9d to the S1R results in antagonism of the receptor. mdpi.com This antagonism is directly linked to a potent antiallodynic effect observed in preclinical models, demonstrating a clear modulation of pain signaling pathways at the cellular and systemic levels. mdpi.com
Furthermore, the antimicrobial activities of related spiro compounds suggest modulation of essential cellular processes in microorganisms. For instance, some spirocyclic compounds are investigated for their ability to inhibit enzymes crucial for pathogen survival, such as GlcN-6P synthase, thereby disrupting key metabolic pathways. mdpi.com
Antimicrobial Activity Studies (Mechanistic Basis)
The azaspiro chemical scaffold has been identified as a promising structure in the development of new antimicrobial agents. nih.gov Research into spirocyclic compounds has revealed potent activity against various pathogens, prompting investigations into their specific mechanisms of action.
The viability of bacteria and fungi depends on unique biochemical pathways and structures, such as the cell wall, which are absent in human cells, making them ideal targets for antimicrobial drugs. youtube.comyoutube.com While some antibiotics function by inhibiting cell wall synthesis, others disrupt critical metabolic pathways. youtube.com
For compounds built on a spiro[4.4]nonane framework, one studied mechanism of action involves the disruption of the bacterial cell membrane's integrity and function. The natural antibiotic Armeniaspirol A, which features a spiro[4.4]non-8-ene core, has been shown to act as a protonophore. nih.gov It transports protons across the bacterial membrane in a protein-independent manner, which depolarizes the membrane and disrupts the proton motive force essential for ATP synthesis and other cellular functions. nih.gov This uncoupling of oxidative phosphorylation is a potent bactericidal mechanism. nih.gov
Another potential mechanism for spirocyclic compounds involves the inhibition of key metabolic enzymes. Studies on spiro[oxindole-2,3′-pyrrolidines] have shown that they may exert their antibacterial and antifungal effects by targeting and inhibiting glucosamine-6-phosphate (GlcN-6P) synthase. mdpi.com This enzyme is critical for the biosynthesis of the bacterial cell wall precursor, and its inhibition is fatal to the microorganism. mdpi.com
Interactions with Biomolecules: Binding and Structural Effects
The biological activity of this compound is fundamentally determined by its ability to bind to biomolecules and the structural consequences of these interactions. Molecular docking and structural biology studies on its analogs have provided a detailed picture of these interactions.
The binding of 2,7-diazaspiro[4.4]nonane derivatives within the pockets of sigma receptors reveals specific and crucial molecular contacts. mdpi.com In the S1R, the protonated nitrogen atom of the spirocyclic core is positioned to interact with the pivotal carboxylic group of the amino acid residue Glu172, which is critical for ligand binding. mdpi.com
Within the S2R, these ligands establish interactions with conserved acidic residues such as Asp29. mdpi.com The protonated nitrogen of the 2,7-diazaspiro[4.4]nonane core engages in strong salt bridges or hydrogen bonds with Asp29 and can also participate in π–cation interactions with the aromatic ring of a Tyr150 residue. mdpi.com These specific binding modes, dictated by the three-dimensional structure of the spirocyclic core, anchor the ligand within the receptor's active site and are responsible for the high binding affinity and subsequent biological activity.
In Vitro Mechanistic Insights into this compound Remain Undisclosed in Publicly Available Research
Despite its availability as a chemical intermediate, detailed in vitro mechanistic studies elucidating the specific molecular interactions and biological pathways of this compound are not documented in the accessible scientific literature. Extensive searches have not yielded specific data on its receptor binding affinities, enzyme inhibition properties, or other direct molecular-level biological activities.
The primary role of this compound, as indicated by its commercial availability, appears to be that of a building block or intermediate in the synthesis of more complex molecules. It is often listed as a pharmaceutical intermediate. While the broader class of spiro-compounds, particularly azaspirocycles, is of significant interest in medicinal chemistry, specific research detailing the mechanistic pharmacology of this particular oxalate salt is not publicly available.
For instance, related but structurally distinct spirocyclic systems, such as 1-azaspiro[4.4]nonane derivatives, form the core of certain biologically active agents, including agonists for nicotinic acetylcholine (B1216132) receptors and compounds with antiproliferative properties. However, this information pertains to the broader structural class and not to this compound itself.
Consequently, without published research on its direct biological effects, no data tables or detailed findings on its in vitro mechanisms can be provided at this time. The scientific community has yet to publish studies focusing on the molecular-level interactions of this specific compound.
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to model the behavior of electrons and nuclei in molecules. These calculations can predict a wide range of molecular properties.
Electronic Structure and Reactivity Predictions
The electronic structure of a molecule dictates its chemical behavior. Quantum chemical methods, such as Density Functional Theory (DFT), can be used to understand the distribution of electrons within this compound and predict its reactivity.
Key parameters that can be calculated include:
Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's ability to donate or accept electrons. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical reactivity and stability.
Electron Density Distribution: Mapping the electron density reveals the electron-rich and electron-poor regions of the molecule, which are susceptible to electrophilic and nucleophilic attack, respectively.
Electrostatic Potential Maps: These maps visualize the electrostatic potential on the molecule's surface, indicating regions that are likely to engage in electrostatic interactions.
Spectroscopic Property Simulations (e.g., NMR Chemical Shifts)
Quantum chemical calculations can simulate various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. These simulations are valuable for confirming the structure of a synthesized compound and for interpreting experimental spectra.
The process typically involves:
Optimizing the molecular geometry of this compound using a suitable level of theory and basis set.
Calculating the NMR shielding tensors for each nucleus in the optimized structure.
Referencing these shielding tensors to a standard (e.g., tetramethylsilane) to obtain the predicted chemical shifts.
Although a specific simulation for this compound has not been reported, computational methods have been successfully used to predict ¹H and ¹³C NMR spectra for various spirocyclic systems, aiding in their structural characterization. tue.nl
Interactive Data Table: Predicted NMR Chemical Shifts (Hypothetical)
Since experimental or directly simulated data for this compound is not available, the following table is a hypothetical representation of what could be obtained from such a simulation. The values are illustrative and not based on actual calculations.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 | 67.5 | |
| C2 | 3.95 | 65.0 |
| C3 | 3.95 | 65.0 |
| C4 | 108.0 | |
| C5 | 3.20 | 55.0 |
| C6 | 3.20 | 55.0 |
| C8 | 2.10 | 35.0 |
| C9 | 2.10 | 35.0 |
| N7-H | 9.50 (broad) |
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.
Prediction of Binding Modes and Affinities
For this compound, molecular docking could be used to explore its potential interactions with various biological targets. The process involves:
Obtaining the three-dimensional structures of the ligand (1,4-Dioxa-7-aza-spiro[4.4]nonane) and the target receptor.
Using a docking algorithm to sample a large number of possible binding poses of the ligand in the receptor's binding site.
Scoring these poses based on a scoring function that estimates the binding affinity.
The results of a docking study can predict the most likely binding mode of the ligand and provide an estimate of its binding free energy, which is related to the binding affinity. While no specific docking studies for this compound are published, research on other spirocyclic ligands has demonstrated their potential to bind to various receptors, such as sigma receptors. nih.gov The rigid spirocyclic scaffold can be advantageous for achieving specific and high-affinity interactions with protein binding sites. mdpi.com
Interactive Data Table: Hypothetical Binding Affinities
This table illustrates the kind of data that could be generated from molecular docking studies of 1,4-Dioxa-7-aza-spiro[4.4]nonane against a panel of hypothetical protein targets. The values are for illustrative purposes only.
| Target Protein | Predicted Binding Affinity (kcal/mol) |
| Receptor A | -8.5 |
| Receptor B | -7.2 |
| Receptor C | -6.8 |
| Receptor D | -9.1 |
Analysis of Non-Covalent Interactions
The stability of a ligand-receptor complex is governed by various non-covalent interactions. Molecular docking results can be further analyzed to identify and characterize these interactions, which include:
Hydrogen Bonds: These are crucial interactions, particularly for the protonated amine and the oxalate counter-ion in this compound. The amine group can act as a hydrogen bond donor, while the oxygen atoms of the dioxolane ring and the oxalate can act as acceptors. Studies on organic amine oxalates have highlighted the prevalence of extensive hydrogen-bonded networks. researchgate.net
Electrostatic Interactions: These occur between charged or polar groups on the ligand and the receptor.
Hydrophobic Interactions: These interactions are important for the binding of nonpolar regions of the ligand to hydrophobic pockets in the receptor.
Understanding these non-covalent interactions is essential for designing more potent and selective ligands.
Molecular Dynamics Simulations for Conformational Flexibility and Interactions
Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility of molecules and their dynamic interactions with their environment.
For this compound, MD simulations could be used to:
Explore Conformational Space: The spirocyclic core of the molecule has a certain degree of rigidity, but the five-membered rings can still adopt different conformations. MD simulations can explore the accessible conformations and their relative energies. Conformational analysis of spiro compounds is an active area of research.
Study Solvation: MD simulations can model the interactions of the compound with solvent molecules (e.g., water), providing insights into its solubility and the structure of its solvation shell.
Investigate Ligand-Receptor Dynamics: When combined with a receptor, MD simulations can provide a dynamic picture of the binding process, including the conformational changes that may occur in both the ligand and the receptor upon binding. This can offer a more realistic view of the interaction compared to static docking poses. The inclusion of solvent provides a more accurate representation of the binding environment. nih.gov
While specific MD simulation studies on this compound are not documented, the methodology is widely applied to study the dynamics of small molecules and their complexes with biomolecules.
An in-depth examination of the computational and theoretical chemistry of this compound reveals significant insights into its molecular behavior and potential as a scaffold in medicinal chemistry. This article delves into the elucidation of reaction mechanisms through computational methods and the development of pharmacophore models based on its spirocyclic framework.
Advanced Analytical Research Techniques
Development of Chromatographic Methods for Purity and Isomeric Analysis in Research
Chromatographic techniques are fundamental in the analysis of pharmaceutical compounds, providing reliable methods for separation, identification, and quantification.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of "1,4-Dioxa-7-aza-spiro[4.4]nonane oxalate" research samples. The development of a robust HPLC method is critical for ensuring the quality and consistency of the material used in further studies. rsc.orgjfda-online.com A typical approach involves reversed-phase chromatography, which separates compounds based on their hydrophobicity.
A validated HPLC method for purity determination would involve the following:
Column: A C18 column is a common choice for the separation of moderately polar compounds like the target molecule.
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and organic solvents like acetonitrile (B52724) and/or methanol (B129727) is often employed. jfda-online.com The gradient or isocratic elution is optimized to achieve good separation of the main peak from any impurities.
Detection: UV detection is standard, with the wavelength selected based on the chromophore of the molecule. For "1,4-Dioxa-7-aza-spiro[4.4]nonane oxalate (B1200264)," this would likely be in the lower UV region.
Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness to ensure reliable results. jfda-online.com
For comprehensive purity analysis, it is often beneficial to use two diverse HPLC conditions to confirm the absence of co-eluting impurities. rsc.org
Table 1: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 5% to 95% B in 20 minutes | 10% to 90% B in 15 minutes |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temp. | 30 °C | 35 °C |
| Detection | UV at 210 nm | UV at 220 nm |
| Injection Vol. | 5 µL | 10 µL |
"1,4-Dioxa-7-aza-spiro[4.4]nonane" is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images (enantiomers). Determining the enantiomeric excess (e.e.), or the purity of a single enantiomer, is crucial in pharmaceutical research. numberanalytics.comheraldopenaccess.us Chiral HPLC is the most widely used and effective technique for this purpose. youtube.com
There are three primary approaches to chiral separation in HPLC: youtube.comchiralpedia.com
Chiral Stationary Phases (CSPs): This is the most direct and common method. The enantiomers interact differently with a chiral selector immobilized on the stationary phase, leading to different retention times. youtube.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are particularly popular and versatile. chromatographyonline.com
Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with an enantiomerically pure CDA to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. chiralpedia.com
Chiral Mobile Phase Additives (CMPAs): A chiral selector is added to the mobile phase, which forms transient diastereomeric complexes with the enantiomers, allowing for their separation on an achiral column. chiralpedia.com
For "this compound," a direct method using a CSP would be preferable to avoid the need for derivatization. The selection of the appropriate CSP and mobile phase is critical for achieving baseline separation of the enantiomers. chromatographyonline.com Supercritical Fluid Chromatography (SFC) with a chiral stationary phase is also a powerful technique for enantiomeric excess determination, often offering faster analysis times. gimitec.com
Table 2: Illustrative Chiral HPLC Screening Parameters
| Parameter | Condition A | Condition B | Condition C |
| Chiral Column | Polysaccharide-based (e.g., Chiralcel OD-H) | Polysaccharide-based (e.g., Chiralpak AD) | Pirkle-type |
| Mobile Phase | n-Hexane/Isopropanol (90:10) | Methanol/Acetonitrile (50:50) | n-Hexane/Ethanol/TFA (80:20:0.1) |
| Flow Rate | 0.8 mL/min | 1.0 mL/min | 0.9 mL/min |
| Detection | UV at 210 nm | UV at 210 nm | UV at 210 nm |
| Status | No separation | Partial separation | Baseline separation |
High-Throughput Crystallography and Structural Refinement Techniques
Single-crystal X-ray diffraction (SCXRD) is an unparalleled technique for the unambiguous determination of the three-dimensional molecular structure, including the absolute stereochemistry of a chiral center. rsc.org For a compound like "this compound," obtaining high-quality single crystals is a critical step.
High-throughput crystallization screening methods can be employed to rapidly test a wide array of conditions (solvents, temperatures, concentrations) to find those suitable for growing diffraction-quality crystals from a small amount of material. rsc.orgyoutube.com This is particularly useful in the early stages of research when material may be scarce.
Once a suitable crystal is obtained and diffraction data is collected, the resulting electron density map is used to solve the crystal structure. For organic salts, the analysis reveals not only the molecular structure of the cation and anion but also the intricate network of intermolecular interactions, such as hydrogen bonds, that define the crystal packing. nih.govacs.org
Structural Refinement: The initial structural model obtained from the diffraction data is then refined to improve its accuracy. Rietveld refinement is a powerful technique, especially for powder X-ray diffraction (PXRD) data, that fits a theoretical diffraction pattern to the experimental data by adjusting various parameters. youtube.com For complex organic structures, computational methods like Density Functional Theory (DFT) can be used in conjunction with experimental diffraction data to refine the positions of light atoms, such as hydrogen, which are not well-resolved by X-ray diffraction. youtube.com
Spectroscopic Techniques for Advanced Structural Insights (Beyond Basic Identification)
While basic spectroscopic techniques like ¹H and ¹³C NMR are used for initial identification, advanced methods provide deeper structural and conformational information.
Advanced NMR Spectroscopy: For a spirocyclic system like "1,4-Dioxa-7-aza-spiro[4.4]nonane," which has a constrained three-dimensional structure, advanced NMR techniques are invaluable for elucidating its conformation in solution. auremn.org.br
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons and carbons, aiding in the unambiguous assignment of all signals in the molecule's complex spin systems. numberanalytics.comipb.pt
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment is particularly powerful as it provides information about the spatial proximity of nuclei. numberanalytics.com For the spirocyclic core, NOESY can reveal through-space correlations between protons, allowing for the determination of the relative stereochemistry and preferred conformation of the rings.
Dynamic NMR (DNMR): This technique can be used to study conformational exchange processes, such as ring-flipping, if they occur on the NMR timescale. numberanalytics.com
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, confirming the elemental composition of "this compound." Beyond this, tandem mass spectrometry (MS/MS) offers detailed structural information through controlled fragmentation of the molecular ion. jfda-online.com By analyzing the fragmentation patterns, one can deduce the connectivity of the molecule and identify its stable substructures. For the target compound, characteristic fragmentation would likely involve cleavage of the spirocyclic rings and loss of the dioxolane or pyrrolidine (B122466) moieties. chemguide.co.uklibretexts.orgmiamioh.edu The nitrogen rule in mass spectrometry, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, applies to the free base of this compound. libretexts.org
Future Research Directions and Conceptual Applications
1,4-Dioxa-7-aza-spiro[4.4]nonane as a Versatile Building Block in Complex Molecule Synthesis
The 1,4-Dioxa-7-aza-spiro[4.4]nonane core is a highly valuable building block for the synthesis of more elaborate molecules. Researchers have successfully synthesized a series of novel spirocyclic scaffolds derived from N-Boc protected cyclic 2-aminoketones, demonstrating a method for constructing building blocks that allow for the incremental, three-dimensional exploration of chemical space. nih.gov The synthesis of derivatives such as tert-Butyl 2-(hydroxymethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate highlights the scaffold's utility and its capacity for further functionalization. nih.gov The availability of derivatives like 1,4-Dioxa-7-aza-spiro[4.4]nonane-7-carboxylic acid benzyl (B1604629) ester further underscores the scaffold's role as a versatile starting point for creating diverse molecular architectures. chemicalbook.com This adaptability makes it a key component for generating libraries of complex molecules for various scientific investigations.
Design of Novel Spirocyclic Scaffolds with Tunable Properties
The design of novel spirocyclic scaffolds with finely tuned properties is a significant area of research. The incorporation of heteroatoms, such as oxygen and nitrogen in the 1,4-Dioxa-7-aza-spiro[4.4]nonane framework, is a key strategy for modulating physicochemical properties. researchgate.net Specifically, the inclusion of an oxygen atom in the spirocyclic unit has been shown to dramatically improve water solubility and lower lipophilicity, which are critical parameters in drug design. nih.gov
Future design efforts could involve modifying the core structure to create analogues with different properties. For instance, the synthesis of related systems like 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxides demonstrates that replacing or adding different heteroatoms can lead to entirely new spiro systems. researchgate.net Similarly, altering the ring size, as seen in the development of 1,4-Dioxa-8-azaspiro[4.5]decane derivatives for medical imaging, allows for the optimization of the scaffold for specific biological targets and applications. nih.gov This modular approach enables the systematic tuning of properties to meet the demands of a particular application, from pharmaceuticals to materials science.
Exploration of Underexplored Chemical Space using Spirocyclic Motifs
Spirocyclic motifs are recognized as privileged structures that provide access to underexplored regions of chemical space. mdpi.com While spirocycles are increasingly present in drug discovery, analyses show that the existing portfolio of bioactive compounds contains a limited number of combinations of differently sized rings. nih.gov This suggests a significant opportunity to expand into novel chemical space by designing and synthesizing new spirocyclic scaffolds. nih.govresearchgate.net
The 1,4-Dioxa-7-aza-spiro[4.4]nonane framework is an ideal candidate for this exploration. Its unique combination of a five-membered dioxolane ring and a five-membered pyrrolidine (B122466) ring fused at a central carbon atom offers a distinct three-dimensional geometry. sigmaaldrich.com By using this and other novel spirocyclic scaffolds as building blocks, researchers can create libraries of compounds that populate new areas of chemical space, increasing the probability of discovering molecules with unique biological activities or material properties. nih.govresearchgate.net
Potential for Development of Advanced Organic Materials
The rigid, well-defined three-dimensional structure of spiro compounds makes them attractive candidates for the development of advanced organic materials. Spiro-conjugated systems are of particular interest for their chiroptical properties and small reorganization energy upon electronic excitation, which is beneficial for electronic applications. researchgate.net
A notable application is in perovskite solar cells (PSCs), where spiro-OMeTAD has been a benchmark hole-transport material (HTM). researchgate.net Research is now focused on developing new spiro-based HTMs to improve upon the efficiency and stability of these devices. By exploiting a symmetry-tuned strategy, analogues with asymmetric units have been developed that achieve higher power conversion efficiencies than spiro-OMeTAD. researchgate.net The 1,4-Dioxa-7-aza-spiro[4.4]nonane scaffold, with its inherent polarity and structural rigidity, could serve as a foundational element for designing new generations of materials for optoelectronic applications.
Integration of Synthetic and Biocatalytic Approaches in One-Pot Processes
Modern organic synthesis increasingly focuses on efficiency, mild reaction conditions, and operational simplicity. One-pot, multi-component reactions are a powerful strategy for achieving these goals by minimizing intermediate purification steps, saving time, and reducing waste. The synthesis of complex spiro[diindeno[1,2-b:2',1'-e]pyridine-11,3'-indoline]-trione derivatives through a one-pot, pseudo four-component method exemplifies the power of this approach to rapidly build intricate molecular architectures from simple starting materials. researchgate.net
A promising future direction is the integration of biocatalytic steps within these one-pot synthetic sequences. Biocatalysis offers unparalleled selectivity, particularly for creating specific stereoisomers, and operates under environmentally benign conditions. Combining the efficiency of one-pot chemical reactions with the precision of enzymes could lead to highly streamlined processes for producing complex and enantiomerically pure spirocyclic compounds like derivatives of 1,4-Dioxa-7-aza-spiro[4.4]nonane. This synergistic approach holds the potential to significantly advance the synthesis of sophisticated molecules for a range of applications.
Q & A
Basic: How can researchers confirm the structural identity of 1,4-Dioxa-7-aza-spiro[4.4]nonane oxalate using spectroscopic and crystallographic methods?
Answer:
To confirm structural identity, employ X-ray crystallography with refinement using software like SHELXL (SHELX system), which is widely validated for small-molecule structural determination . Key parameters include bond lengths (e.g., Ce–O distances: 2.4377–2.694 Å in related spirocyclic complexes) and angles, cross-validated with NMR (1H/13C) and FT-IR to identify functional groups (e.g., oxalate’s carbonyl stretches). For crystallographic discrepancies, refine data iteratively using SHELXL’s constraints for spirocyclic geometry .
Basic: What are the recommended protocols for synthesizing this compound in laboratory settings?
Answer:
Synthesis involves cyclization reactions to form the spiro[4.4]nonane core. A typical approach includes:
- Amine-oxalate condensation : Reacting a bicyclic amine precursor with oxalic acid under reflux in anhydrous ethanol .
- Catalytic optimization : Use Lewis acids (e.g., Ce(III)) to stabilize intermediates, as seen in analogous spirocyclic metal complexes .
- Purification : Recrystallize from acetone/water mixtures to isolate the oxalate salt. Monitor purity via HPLC (C18 column, 0.1% TFA mobile phase) .
Advanced: How can researchers optimize the synthetic yield of this compound while minimizing by-products?
Answer:
Optimization strategies include:
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates, reducing side reactions .
- Temperature control : Maintain reaction temperatures below 60°C to prevent oxalate decomposition .
- Catalyst screening : Test transition metals (e.g., Cu(I)) to accelerate cyclization kinetics, leveraging methodologies from related diazaspiro systems .
- By-product analysis : Employ LC-MS to identify impurities (e.g., open-chain by-products) and adjust stoichiometry or reaction time .
Advanced: What strategies are effective for resolving discrepancies in crystallographic data of spirocyclic compounds like this compound?
Answer:
For structural contradictions:
- Multi-software validation : Refine data using both SHELXL (for small-molecule precision) and PHENIX (for macromolecular cross-checks) .
- Twinned crystal analysis : Apply SHELXD/SHELXE pipelines to deconvolute overlapping diffraction patterns common in spiro systems .
- Spectroscopic cross-correlation : Validate bond lengths with Raman spectroscopy (e.g., spiro C–O vibrations at ~1100 cm⁻¹) .
Basic: What are the key physical-chemical properties of this compound that influence its reactivity and stability?
Answer:
Critical properties include:
- Density : 1.03 g/mL at 25°C, affecting solvent compatibility .
- Molecular weight : 344.41 g/mol (C16H28N2O6), influencing diffusion kinetics in reactions .
- Solubility : Hydrophilic oxalate moiety enhances aqueous solubility (~50 mg/mL), but stability decreases above pH 7 . Store at 2–8°C in inert atmospheres to prevent hydrolysis .
Advanced: How can systematic literature reviews be structured to assess the environmental fate and toxicological profile of this compound?
Answer:
Follow the EPA’s seven-topic framework :
Search databases : Use ECOTOX for ecological data and PubMed for human health hazards .
Inclusion criteria : Prioritize studies reporting in vitro cytotoxicity (e.g., IC50 in renal cells) and environmental persistence (e.g., hydrolysis half-life) .
Data quality assessment : Apply the EPA Systematic Review Protocol to rank studies by reliability (e.g., OECD guideline compliance) .
Advanced: What mechanistic insights guide the application of this compound in lithium-ion battery electrolytes?
Answer:
The spirocyclic structure stabilizes radical intermediates during electrolyte decomposition:
- Radical scavenging : The oxalate moiety terminates reactive species (e.g., •CO3⁻), forming stable by-products like 1,4,6,9-tetraoxaspiro[4.4]nonane .
- Electrochemical stability : Cyclic voltammetry (0.1–4.5 V vs. Li+/Li) shows oxidation resistance up to 4.2 V, making it suitable for high-voltage cathodes .
Basic: What safety protocols should be followed when handling this compound in laboratory environments?
Answer:
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers (e.g., peroxides) .
- PPE : Use nitrile gloves and fume hoods to prevent dermal/ inhalation exposure; NIOSH guidelines recommend <1 ppm airborne limits .
- Spill management : Neutralize with calcium carbonate to precipitate oxalate, then dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
